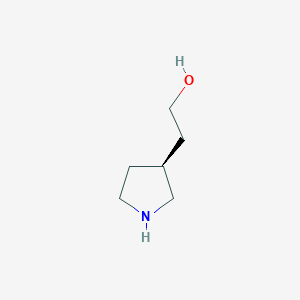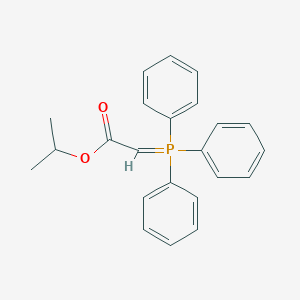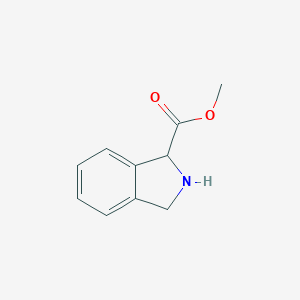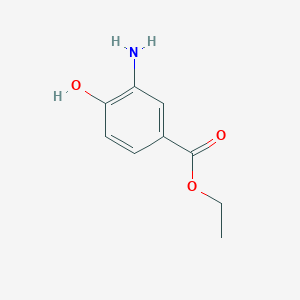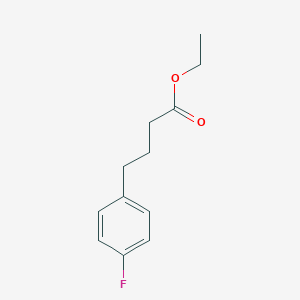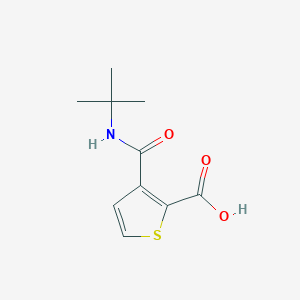
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid (TBTA) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. TBTA belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
Mechanism Of Action
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis by interfering with the peptidoglycan biosynthesis pathway. 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has also been investigated for its potential antitumor activity, where it induces cell death in cancer cells by activating apoptosis pathways.
Biochemical And Physiological Effects
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further investigation. It has been reported to have moderate anti-inflammatory activity in animal models, where it reduces the production of pro-inflammatory cytokines. 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has also been shown to have antioxidant activity, where it scavenges free radicals and protects cells from oxidative stress.
Advantages And Limitations For Lab Experiments
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has some limitations, including its low solubility in water, which can limit its use in aqueous-based experiments.
Future Directions
For 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid include the development of new antibacterial agents, the synthesis of novel organic materials, and the use of 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid as a ligand in coordination chemistry.
Synthesis Methods
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid can be synthesized by the reaction of 3-bromo-thiophene-2-carboxylic acid with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid.
Scientific Research Applications
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been investigated as a building block for the synthesis of novel organic materials, such as conjugated polymers and small molecules for organic electronics. 3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid has also been used as a ligand in coordination chemistry, where it forms stable complexes with transition metal ions.
properties
CAS RN |
135278-56-7 |
|---|---|
Product Name |
3-(Tert-butylcarbamoyl)thiophene-2-carboxylic acid |
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
3-(tert-butylcarbamoyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S/c1-10(2,3)11-8(12)6-4-5-15-7(6)9(13)14/h4-5H,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
LSUJLRQVWMDYLD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=C(SC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(SC=C1)C(=O)O |
synonyms |
2-[(tert-butylaMino)carbonyl]thiophene-3-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



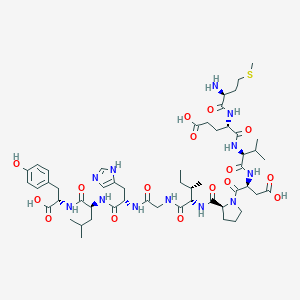
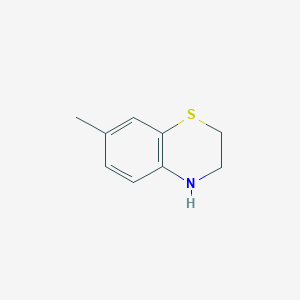
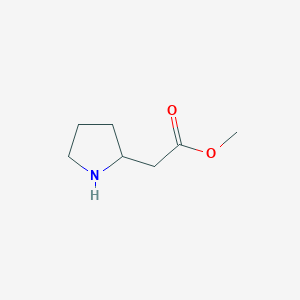

![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)
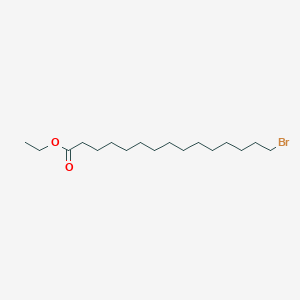
![4-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B170493.png)
![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)
